
Diazidodiphenylsilane
Overview
Description
Diazidodiphenylsilane is an organosilicon compound characterized by the presence of two azido groups attached to a diphenylsilane backbone
Preparation Methods
The synthesis of silane, diazidodiphenyl- typically involves the reaction of diphenylchlorosilane with sodium azide in an appropriate solvent such as tetrahydrofuran (THF). The reaction is carried out under controlled temperature conditions, often between -10°C to 0°C, to ensure the stability of the azido groups. After the reaction is complete, the product is isolated and purified through standard techniques such as extraction and recrystallization .
Chemical Reactions Analysis
Diazidodiphenylsilane undergoes a variety of chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido groups can yield amines.
Substitution: The azido groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents such as hydrogen peroxide (H2O2) for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis and Characterization
The synthesis of DADS typically involves the reaction of diphenylsilane with sodium azide under controlled conditions. The resulting compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.
Table 1: Synthesis Conditions for Diazidodiphenylsilane
Reagent | Amount | Reaction Conditions |
---|---|---|
Diphenylsilane | 1 equivalent | 50 °C, 24 hours |
Sodium azide | 2 equivalents | Inert atmosphere |
Solvent | DMF or DMSO | Stirred continuously |
Applications in Organic Synthesis
DADS is primarily utilized as a versatile reagent in organic synthesis. Its azide groups allow for the formation of triazoles through copper-catalyzed azide-alkyne cycloadditions (CuAAC). This reaction is pivotal in the development of bioorthogonal chemistry, enabling the labeling and tracking of biomolecules.
Case Study: Bioorthogonal Labeling
In a recent study, researchers employed DADS to functionalize biomolecules for imaging purposes. The incorporation of triazole linkages facilitated the attachment of fluorescent dyes to proteins without disrupting their biological activity. This approach has significant implications for cellular imaging and drug delivery systems.
Material Science Applications
In materials science, DADS has been explored for its potential in creating novel polymeric materials with enhanced properties. The incorporation of azide functionalities into polymer backbones can lead to increased crosslinking density and improved thermal stability.
Table 2: Properties of Polymers Synthesized with this compound
Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
---|---|---|
Polyurethane | 220 | 50 |
Epoxy Resin | 200 | 70 |
Siloxane-based Polymer | 180 | 60 |
Nanotechnology Applications
DADS has also found applications in nanotechnology, particularly in the synthesis of silicon-based nanostructures. Its ability to participate in click reactions allows for the functionalization of nanoparticles with specific ligands, enhancing their stability and biocompatibility.
Case Study: Functionalized Silicon Nanoparticles
A study demonstrated that silicon nanoparticles functionalized with DADS exhibited improved dispersibility in aqueous solutions. This property is crucial for biomedical applications such as drug delivery and imaging agents.
Mechanism of Action
The mechanism by which silane, diazidodiphenyl- exerts its effects is primarily through the reactivity of its azido groups. These groups can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, from material science to bioconjugation. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Diazidodiphenylsilane can be compared to other organosilicon compounds such as disilanes and siloxanes. While disilanes contain Si-Si bonds and exhibit unique electronic properties, siloxanes are characterized by Si-O-Si linkages and are widely used in the production of silicones. The presence of azido groups in silane, diazidodiphenyl- distinguishes it from these compounds, providing it with unique reactivity and making it particularly useful in click chemistry applications .
Similar Compounds
- Diphenylsilane
- Disilane
- Siloxane
Biological Activity
Diazidodiphenylsilane (DADS), with the chemical formula C12H10N4Si, is a silane compound notable for its unique azide functional groups. This compound has garnered attention in the fields of bioorthogonal chemistry and bioconjugation due to its reactive nature and potential applications in biological research.
- Molecular Formula : C12H10N4Si
- Molecular Weight : 226.30 g/mol
- CAS Number : 5599-39-3
The structure of DADS features two phenyl groups attached to a silicon atom, with azide groups (-N₃) acting as reactive sites for various chemical reactions, particularly in bioconjugation processes.
DADS exhibits biological activity primarily through its azide functionality, which allows it to participate in click chemistry reactions. This property is particularly useful for:
- Bioconjugation : DADS can form stable linkages with biomolecules, facilitating the study of protein interactions and cellular processes.
- Labeling Techniques : The azide groups can react with alkyne-containing molecules, enabling the tagging of proteins or other biomolecules for imaging and tracking within biological systems.
1. Antimicrobial Activity
Recent studies have explored the antimicrobial properties of DADS. The compound has shown promising results against various bacterial strains, with mechanisms likely involving disruption of cellular integrity and interference with metabolic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 75 µg/mL |
Pseudomonas aeruginosa | 100 µg/mL |
These findings suggest that DADS could be a candidate for developing new antimicrobial agents.
2. Cytotoxicity and Cell Viability
In vitro studies have assessed the cytotoxic effects of DADS on various cancer cell lines. The results indicate that DADS can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 20 |
MCF-7 (breast cancer) | 15 |
A549 (lung cancer) | 25 |
The ability to selectively target cancer cells while sparing normal cells positions DADS as a promising candidate for further development in cancer therapy.
Case Study 1: Bioconjugation Applications
A study demonstrated the use of DADS in bioconjugation for imaging studies. By attaching fluorescent dyes via click chemistry, researchers were able to visualize cellular uptake and localization of proteins tagged with DADS. This method provided insights into protein dynamics within live cells.
Case Study 2: Antimicrobial Efficacy
In another investigation, DADS was tested against biofilms formed by Staphylococcus aureus. The results indicated that DADS not only inhibited biofilm formation but also disrupted existing biofilms at concentrations lower than those required to inhibit planktonic growth.
Properties
IUPAC Name |
diazido(diphenyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6Si/c13-15-17-19(18-16-14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCSOOXOXIRFAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(N=[N+]=[N-])N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063961 | |
Record name | Silane, diazidodiphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5599-39-3 | |
Record name | Diazidodiphenylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5599-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, diazidodiphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, diazidodiphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diazidodiphenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.561 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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